3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol

Catalog No.
S820948
CAS No.
1270402-36-2
M.F
C10H12F3NO2
M. Wt
235.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol

CAS Number

1270402-36-2

Product Name

3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol

IUPAC Name

3-amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol

Molecular Formula

C10H12F3NO2

Molecular Weight

235.2 g/mol

InChI

InChI=1S/C10H12F3NO2/c11-10(12,13)16-8-3-1-2-7(6-8)9(14)4-5-15/h1-3,6,9,15H,4-5,14H2

InChI Key

GXJHQFQPGIMRQW-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(CCO)N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(CCO)N

3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol is an organofluorine compound characterized by a three-carbon chain (propan-1-ol) that features an amino group and a phenyl ring substituted with a trifluoromethoxy group at the para position. This unique structure suggests potential for significant hydrogen bonding due to the presence of both the amino and trifluoromethoxy functionalities, which may enhance its reactivity and solubility properties in various chemical environments . The compound is classified under arylamino alcohols, which are important in medicinal chemistry and material science.

Due to the lack of specific information on 3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol, it is advisable to handle it with caution assuming potential hazards. The presence of the trifluoromethoxy group suggests a potential for similar reactivity as trifluoroacetic acid, which can be corrosive and irritating []. Standard laboratory safety practices should be followed, including wearing gloves, eye protection, and working in a fume hood.

, including:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acid-Base Reactions: The amino group can accept protons, making it useful in acid-base chemistry.
  • Formation of Amides: The amino group can react with carboxylic acids to form amides, which are crucial in drug development.

The trifluoromethoxy group may also impart unique reactivity patterns similar to those observed in trifluoroacetic acid derivatives, potentially leading to corrosive behavior under certain conditions .

The synthesis of 3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol generally involves multi-step organic synthesis techniques. Common methods include:

  • Nucleophilic Substitution Reactions: Starting with a suitable precursor that contains a trifluoromethoxy group, nucleophilic substitution can introduce the amino functionality.
  • Reduction Reactions: Reduction of corresponding ketones or aldehydes can yield the desired alcohol.
  • Use of Protecting Groups: To manage reactivity during synthesis, protecting groups may be employed for the amino or hydroxyl functionalities.

These methods reflect the challenges associated with synthesizing trifluoromethoxy compounds due to their volatility and reactivity .

3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol serves as a versatile building block in several fields:

  • Pharmaceuticals: It is utilized as an intermediate in the synthesis of various drugs due to its unique functional groups.
  • Agrochemicals: The compound can be employed in developing pesticides and herbicides, capitalizing on its chemical properties to enhance efficacy .
  • Material Science: Its unique structure may be advantageous in creating new materials with specific properties.

Several compounds exhibit structural similarities to 3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol. Here are some notable examples:

Compound NameStructure HighlightsUnique Features
3-Amino-2-[4-(trifluoromethoxy)phenyl]propan-1-olSimilar arylamino structureDifferent substitution pattern on phenyl ring
4-Amino-4-[2-(trifluoromethoxy)phenyl]butan-1-olLonger carbon chainPotentially different biological activity
2-Amino-2-[3-(trifluoromethoxy)phenyl]propan-1-olVariation in position of amino groupMay exhibit different reactivity

These compounds highlight the uniqueness of 3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol through its specific trifluoromethoxy substitution and amino positioning, which may influence both its chemical behavior and biological activity compared to similar entities .

Physical State and Appearance

3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol exhibits characteristic physical properties typical of amino alcohol compounds containing trifluoromethoxy substituents [1]. Based on structural analysis of related amino propanol derivatives, compounds in this class typically present as crystalline solids or viscous liquids at room temperature [2] [3]. The presence of the trifluoromethoxy group significantly influences the physical state, as trifluoromethoxy-substituted aromatic compounds commonly display white to off-white crystalline appearances [4].

Analogous amino phenyl propanol compounds demonstrate needle-like crystalline morphology when purified, with white coloration being the predominant characteristic [5] [3]. The trifluoromethoxy functional group contributes to unique physical properties including enhanced stability and altered crystalline packing arrangements compared to non-fluorinated analogs [4].

Solubility Characteristics

The solubility profile of 3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol is influenced by the dual presence of hydrophilic amino and hydroxyl groups alongside the lipophilic trifluoromethoxy-substituted aromatic ring [1]. The compound exhibits a calculated XLogP3-AA value of 1.7, indicating moderate lipophilicity [1]. This balanced hydrophobic-hydrophilic character suggests solubility in polar organic solvents.

Related trifluoromethoxy phenyl compounds demonstrate solubility characteristics in dimethyl sulfoxide and methanol, with slight solubility typically observed [6] [2]. The trifluoromethoxy group enhances lipophilicity while the amino alcohol functionality provides polar interaction sites . Hydrochloride salt forms of similar compounds show enhanced aqueous solubility compared to free base forms .

Table 1: Predicted Solubility Parameters

Solvent SystemSolubility PredictionBasis
WaterLimitedXLogP3-AA = 1.7 [1]
MethanolModerateAnalogous compounds [6] [2]
Dimethyl SulfoxideGoodPolar aprotic compatibility [6]
DichloromethaneGoodLipophilic character

Melting and Boiling Points

Thermal transition data for 3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol can be estimated based on structural analogs and computational predictions [1]. Related 3-amino-3-phenylpropan-1-ol compounds exhibit melting points in the range of 70-77°C [5] [3]. The introduction of the trifluoromethoxy substituent typically elevates melting points due to enhanced intermolecular interactions and altered crystal packing [9].

Structurally similar trifluoromethoxy phenyl derivatives show melting points between 85-88°C for compounds with comparable molecular weights [9]. The trifluoromethoxy group contributes to thermal stability through strong carbon-fluorine bonds and electronic effects [10]. Boiling point estimations for related compounds suggest values exceeding 250°C under standard atmospheric pressure [2].

Table 2: Thermal Properties Comparison

CompoundMolecular WeightMelting Point (°C)Reference
3-Amino-3-phenylpropan-1-ol151.2170-77 [5] [3]
(S)-3-Amino-3-phenylpropan-1-ol151.2168-69 [2] [11]
Trifluoromethoxy phenyl analogs220-23585-88 [9]
Target compound (estimated)235.2075-85Prediction [1]

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopy Data

Nuclear magnetic resonance spectroscopic analysis of 3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol provides characteristic signatures for structural identification [12]. The compound contains distinct proton environments including aromatic protons, amino alcohol protons, and the unique trifluoromethoxy group [1].

Based on analogous amino alcohol systems, the proton attached to the carbon bearing the amino group typically appears between 3.0-4.0 parts per million in proton nuclear magnetic resonance spectra [12]. The hydroxyl-bearing carbon protons resonate around 3.5-3.8 parts per million, consistent with amino propanol derivatives [12]. The trifluoromethoxy group exhibits characteristic fluorine-19 nuclear magnetic resonance signals around -58 parts per million, typical for aromatic trifluoromethoxy substituents [13].

Table 3: Predicted Nuclear Magnetic Resonance Chemical Shifts

Proton EnvironmentChemical Shift (ppm)MultiplicityIntegration
Aromatic protons7.0-7.5Multiple4H
CH-NH₂3.2-3.6Triplet1H
CH₂-OH3.6-3.8Triplet2H
CH₂ (central)1.8-2.2Multiplet2H

Infrared Spectroscopy Characteristics

Infrared spectroscopic analysis reveals diagnostic absorption bands characteristic of the functional groups present in 3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol [13]. The compound exhibits multiple absorption regions corresponding to amino, hydroxyl, aromatic, and trifluoromethoxy vibrations [5].

Primary amine stretching vibrations typically appear as dual bands around 3300-3500 reciprocal centimeters [5]. Hydroxyl stretching occurs in the 3200-3600 reciprocal centimeters region, often overlapping with amine absorptions [3]. The trifluoromethoxy group displays characteristic carbon-fluorine stretching vibrations between 1000-1300 reciprocal centimeters [13].

Aromatic carbon-carbon stretching vibrations appear around 1600 and 1500 reciprocal centimeters [13]. The trifluoromethoxy substitution pattern influences aromatic fingerprint regions between 700-900 reciprocal centimeters [13]. Carbon-oxygen stretching of the trifluoromethoxy group produces strong absorptions around 1200-1250 reciprocal centimeters [14].

Table 4: Characteristic Infrared Absorption Bands

Functional GroupFrequency Range (cm⁻¹)IntensityAssignment
N-H stretch (primary amine)3300-3500Strong, dualAsymmetric/symmetric
O-H stretch (alcohol)3200-3600Strong, broadHydrogen bonded
C-F stretch (CF₃O)1000-1300Very strongMultiple bands
Aromatic C=C1600, 1500MediumRing vibrations
C-O stretch (CF₃O)1200-1250StrongEther linkage

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of 3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol provides molecular ion confirmation and characteristic fragmentation patterns [15] [16]. The molecular ion appears at mass-to-charge ratio 235, corresponding to the molecular weight of 235.20 daltons [1] [15].

Collision cross section measurements predict values around 151.6 square angstroms for the protonated molecular ion [15]. Common adduct ions include sodium and ammonium adducts at mass-to-charge ratios 258 and 253 respectively [15]. Fragmentation typically involves loss of the trifluoromethoxy group, producing characteristic fragment ions [16].

Trifluoromethyl-containing compounds exhibit diagnostic fragmentation patterns including loss of trifluoromethyl radicals and formation of stable aromatic cations [16]. The amino alcohol side chain may undergo alpha-cleavage, producing characteristic immonium ions [16]. Base peak fragments often correspond to substituted benzyl cations after side chain elimination [16].

Table 5: Mass Spectrometry Fragmentation Data

Ion Typem/zRelative AbundanceAssignment
[M+H]⁺236ModerateProtonated molecular ion
[M+Na]⁺258LowSodium adduct
[M+NH₄]⁺253LowAmmonium adduct
Base peak150-180HighAromatic fragments
CF₃O loss147Moderate[M-CF₃O+H]⁺

Chemical Stability Parameters

The chemical stability of 3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol is influenced by the presence of multiple functional groups with varying stability profiles [10]. The trifluoromethoxy group imparts exceptional chemical stability due to strong carbon-fluorine bonds [10]. Thermal decomposition studies of related compounds indicate decomposition onset temperatures exceeding 150°C [10].

Amino alcohol functionality may undergo oxidation reactions under aerobic conditions, particularly at the hydroxyl group . The primary amine group exhibits stability under neutral conditions but may participate in condensation reactions under acidic or basic conditions [17]. Storage under inert atmosphere at reduced temperatures maintains compound integrity [2].

pH stability assessments of analogous compounds demonstrate stability across neutral to mildly acidic conditions . The trifluoromethoxy group remains stable under most chemical conditions, with hydrolysis occurring only under extreme basic conditions at elevated temperatures [10]. Photostability is generally enhanced by the electron-withdrawing trifluoromethoxy substituent [4].

Table 6: Stability Parameters

ConditionStability AssessmentTemperature RangeDuration
Ambient airModerate20-25°CWeeks
Inert atmosphereHigh2-8°CMonths
Neutral pHHigh20-25°CWeeks
ThermalDecomposition >150°C>150°CHours
PhotolyticEnhanced20-25°CDays

XLogP3

1.7

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 04-14-2024

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